

Methyl Petroselaidate: Application Notes and Protocols for Cosmetic and Pharmaceutical Formulations

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Compound of Interest		
Compound Name:	Methyl petroselaidate	
Cat. No.:	B8004386	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl petroselaidate, the methyl ester of petroselaidic acid (trans-6-octadecenoic acid), is a long-chain fatty acid ester with emerging potential in cosmetic and pharmaceutical applications. [1] Its molecular structure imparts properties that make it a valuable ingredient for skin conditioning, as an emollient, and as a potential vehicle for topical drug delivery. This document provides detailed application notes and experimental protocols to guide researchers in evaluating and utilizing **methyl petroselaidate** in their formulations.

Fatty acid methyl esters, in general, are recognized for their emollient properties, helping to soften and smooth the skin by forming a protective barrier that prevents water loss and maintains hydration.[2][3] Furthermore, certain fatty acids and their derivatives have been shown to possess anti-inflammatory properties and can act as penetration enhancers for active pharmaceutical ingredients (APIs).[4][5]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **methyl petroselaidate** is crucial for formulation development. The following table summarizes key quantitative data for this compound.



Property	Value	Reference(s)
Synonyms	Methyl trans-6-octadecenoate, Petroselaidic Acid Methyl Ester	[6][7]
Molecular Formula	C19H36O2	[1][6]
Molecular Weight	296.49 g/mol	[6]
Appearance	Colorless to almost colorless clear liquid	
Melting Point	18 - 20 °C	_
Boiling Point	164 - 166 °C at 3 mmHg	
Solubility	Soluble in DMF (33 mg/ml), DMSO (14 mg/ml), and Ethanol (33 mg/ml). Insoluble in water.	[1]
Storage	Store at -20°C for long-term stability.	[1]

Cosmetic Applications: Skin Moisturization and Emollience

Methyl petroselaidate's ester structure makes it an effective emollient and skin-conditioning agent. It can be incorporated into various cosmetic formulations to improve skin texture and hydration.

Application Notes:

- Moisturizers and Lotions: Methyl petroselaidate can be included in the oil phase of emulsions to provide a smooth, non-greasy feel and enhance the skin's moisture barrier.
- Cleansing Oils and Balms: Its ability to dissolve other oils makes it a suitable component in makeup removers and cleansers, leaving the skin feeling soft and conditioned.[3]



 Hair Conditioners: In hair care, it can help to improve manageability and impart a healthy shine.

Experimental Protocol: Evaluation of Skin Hydration

This protocol describes an in-vivo study to assess the effect of a formulation containing **methyl petroselaidate** on skin hydration using a corneometer.

Objective: To quantify the change in skin surface hydration after topical application of a cream containing **methyl petroselaidate**.

Materials:

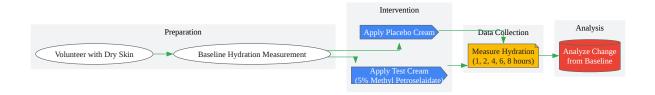
- Test formulation: Cream with 5% (w/w) methyl petroselaidate.
- Placebo formulation: Cream without methyl petroselaidate.
- Corneometer (e.g., Corneometer® CM 825).
- Volunteer subjects with dry skin on their forearms.

Procedure:

- Subject Recruitment: Recruit healthy volunteers with self-perceived dry skin. Subjects should avoid using moisturizers on their forearms for 24 hours before the study.
- Baseline Measurement: Acclimatize subjects to the room conditions (22°C, 50% relative humidity) for 30 minutes. Measure baseline skin hydration on two designated 2x2 cm areas on the volar forearm of each subject.
- Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to one designated area and the placebo to the other.
- Hydration Measurements: Measure skin hydration at predetermined time points (e.g., 1, 2, 4, 6, and 8 hours) after product application.
- Data Analysis: Calculate the mean change in corneometer units from baseline for both the test and placebo formulations at each time point. Statistical analysis (e.g., t-test) can be used



to determine the significance of the results.



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Experimental workflow for in-vivo skin hydration study.

Pharmaceutical Applications: Drug Delivery and Anti-Inflammatory Potential

Methyl petroselaidate holds promise in pharmaceutical formulations as a penetration enhancer for transdermal drug delivery and may possess inherent anti-inflammatory properties.

Application Notes:

- Penetration Enhancer: Fatty acid esters can disrupt the highly organized structure of the stratum corneum, the main barrier to percutaneous absorption, thereby facilitating the penetration of APIs.[4] Methyl petroselaidate could be incorporated into topical formulations to enhance the delivery of drugs for local or systemic effects.
- Anti-Inflammatory Agent: Some fatty acids and their esters have demonstrated antiinflammatory activity. The potential of **methyl petroselaidate** to modulate inflammatory pathways could be beneficial in dermatological formulations for conditions like eczema or psoriasis.

Experimental Protocol: In Vitro Skin Permeation Study

Methodological & Application





This protocol outlines a method to evaluate the potential of **methyl petroselaidate** to enhance the penetration of a model drug (e.g., ibuprofen) through a skin model using Franz diffusion cells.

Objective: To determine the effect of **methyl petroselaidate** on the in vitro skin permeation of a model drug.

Materials:

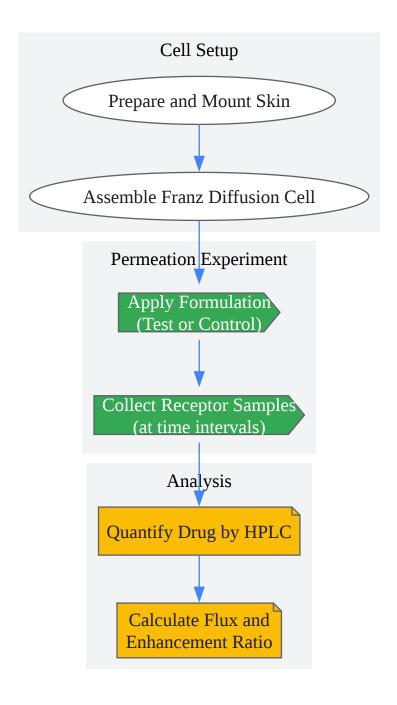
- Franz diffusion cells.
- · Excised human or porcine skin.
- Model drug (e.g., ibuprofen).
- Test formulation: 2% (w/v) ibuprofen in a vehicle containing 5% (w/v) **methyl petroselaidate**.
- Control formulation: 2% (w/v) ibuprofen in the vehicle without **methyl petroselaidate**.
- Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent).
- HPLC system for drug quantification.

Procedure:

- Skin Preparation: Excise full-thickness skin and remove subcutaneous fat. Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
- Equilibration: Equilibrate the skin with the receptor solution for 1 hour.
- Formulation Application: Apply a finite dose of the test or control formulation to the surface of the skin in the donor compartment.
- Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw samples from the receptor compartment and replace with fresh receptor solution.
- Drug Quantification: Analyze the concentration of the model drug in the collected samples using a validated HPLC method.



Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time.
Determine the steady-state flux (Jss) and the enhancement ratio (ER), where ER = Jss (with enhancer) / Jss (without enhancer).



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Workflow for in-vitro skin permeation study.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

Methodological & Application





This protocol details an in vitro assay to assess the anti-inflammatory potential of **methyl petroselaidate** by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Objective: To evaluate the ability of **methyl petroselaidate** to inhibit the production of the proinflammatory mediator nitric oxide.

Materials:

- RAW 264.7 macrophage cell line.
- Dulbecco's Modified Eagle Medium (DMEM) with supplements.
- Methyl petroselaidate.
- Lipopolysaccharide (LPS).
- · Griess Reagent.
- 96-well cell culture plates.

Procedure:

- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of **methyl petroselaidate** (e.g., 1, 5, 10, 25, 50 μ M) for 1 hour.
- Stimulation: Stimulate the cells with LPS (1 μg/mL) for 24 hours. Include a vehicle control (no LPS, no methyl petroselaidate) and a positive control (LPS only).
- Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 μL of the supernatant with 50 μL of Griess Reagent in a new 96-well plate.

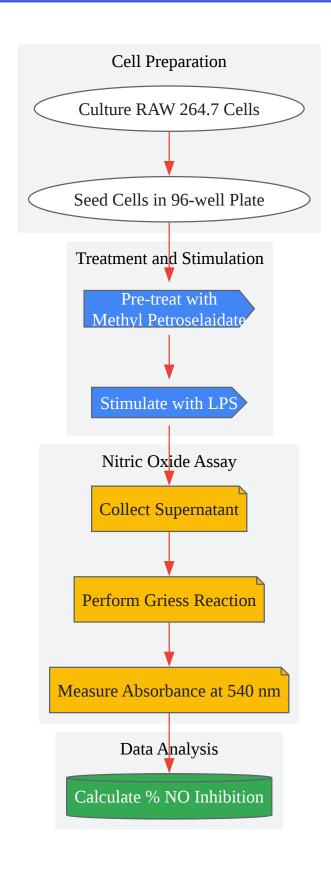
Methodological & Application





- Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader. The nitrite concentration is proportional to the absorbance and reflects the NO production.
- Data Analysis: Calculate the percentage of NO inhibition by **methyl petroselaidate** compared to the LPS-only control. Determine the IC₅₀ value if applicable.





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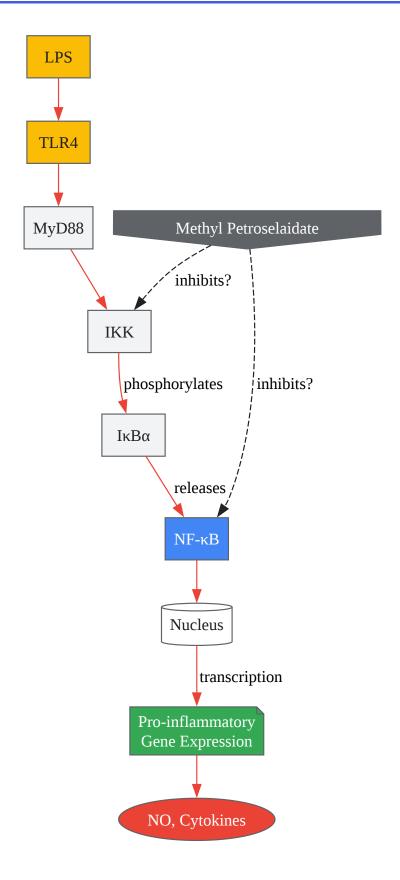
Workflow for in-vitro anti-inflammatory assay.



Signaling Pathways

The potential anti-inflammatory effects of fatty acid esters may involve the modulation of key signaling pathways, such as the NF-kB and MAPK pathways, which are activated by stimuli like LPS.





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Potential anti-inflammatory signaling pathway modulation.



Conclusion

Methyl petroselaidate presents a promising profile for use in both cosmetic and pharmaceutical formulations. Its emollient and skin-conditioning properties are valuable for a wide range of personal care products. Furthermore, its potential as a penetration enhancer and an anti-inflammatory agent warrants further investigation for dermatological and transdermal applications. The protocols provided herein offer a framework for researchers to systematically evaluate the efficacy and mechanisms of action of **methyl petroselaidate**.

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